2-Aminopyrimidine-5-carbonitrile
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Overview
Description
2-Aminopyrimidine-5-carbonitrile, also known as 2-amino-5-cyanopyrrole, is an organic compound . Its molecular formula is C4H3N3 and its structure contains a pyrimidine ring and a nitrile group . It is a colorless to yellowish solid, soluble in water and most organic solvents .
Synthesis Analysis
The synthesis of 2-Aminopyrimidine-5-carbonitrile derivatives has been achieved by the condensation of 4- (4-fluorophenyl/4-bromophenyl/isobutyl)-1,6-dihydro-1-methyl-2- (methylthio)-6-oxopyrimidine-5-carbonitrile with different aromatic amines using ethanol as solvent . Three different aldehydes were used in the synthesis .
Molecular Structure Analysis
The molecular structure of 2-Aminopyrimidine-5-carbonitrile consists of a pyrimidine ring and a nitrile group . The InChI code is 1S/C5H4N4/c6-1-4-2-8-5 (7)9-3-4/h2-3H, (H2,7,8,9) and the InChI key is SEUSFEKWVIFWTN-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
2-Aminopyrimidine-5-carbonitrile has a molecular weight of 120.11 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 0 . The topological polar surface area is 75.6 Ų . The exact mass is 120.043596145 g/mol and the monoisotopic mass is 120.043596145 g/mol . The complexity is 127 .
Scientific Research Applications
2-Aminopyrimidine-5-carbonitrile is a chemical compound with the CAS Number: 1753-48-6 . It’s a solid substance at room temperature and has a molecular weight of 120.11 .
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Organic Synthesis
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Catalysis
- Chitosan, a renewable heterogeneous catalyst, has been used for the rapid and convenient synthesis of 2-aminopyrimidine-5-carbonitrile derivatives from guanidines, aldehydes, and cyanoketones . This provides a straightforward pathway to construct 2-aminopyrimidine-5-carbonitrile derivatives in an eco-friendly fashion .
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Anti-inflammatory Agents
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Anticancer Agents
- A new series of pyrimidine-5-carbonitrile derivatives, which include 2-aminopyrimidine-5-carbonitrile, have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . These compounds have been evaluated for their in vitro cytotoxic activities against a panel of human tumor cell lines .
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Quantum Chemistry
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Solar Cells
Safety And Hazards
2-Aminopyrimidine-5-carbonitrile is associated with several hazard statements including H302, H315, H319, H332, H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring appropriate exhaust ventilation at places where dust is formed .
Future Directions
One of the future directions for 2-Aminopyrimidine-5-carbonitrile is in the field of solar cells. Quantum chemistry calculations of energies, geometries, electronic structures, polarizabilities, and hyperpolarizabilities of organic dye sensitizer 2-aminopyrimidine-5-carbonitrile were studied based on ab initio HF and Density Functional Theory (DFT) using the hybrid functionals B3LYP . The study suggests that 2-aminopyrimidine-5-carbonitrile could be used as a dye sensitizer in solar cells .
properties
IUPAC Name |
2-aminopyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c6-1-4-2-8-5(7)9-3-4/h2-3H,(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUSFEKWVIFWTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396795 |
Source
|
Record name | 2-aminopyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminopyrimidine-5-carbonitrile | |
CAS RN |
1753-48-6 |
Source
|
Record name | 2-Amino-5-pyrimidinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1753-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-aminopyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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